6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene
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Overview
Description
6,9-Dioxa-3,12-dithiabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing oxygen and sulfur atoms
Preparation Methods
The synthesis of 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the modulation of various biological pathways, including enzyme inhibition or activation. The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular interactions.
Comparison with Similar Compounds
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene can be compared with other similar compounds, such as:
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound contains nitrogen atoms in place of sulfur, leading to different chemical properties and reactivity.
6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene: Another similar compound with nitrogen atoms, which affects its interactions and applications.
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
344452-73-9 |
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Molecular Formula |
C14H20O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6,9-dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C14H20O2S2/c1-2-13-10-14(3-1)12-18-9-7-16-5-4-15-6-8-17-11-13/h1-3,10H,4-9,11-12H2 |
InChI Key |
KQULGWYWKBXTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSCC2=CC=CC(=C2)CSCCO1 |
Origin of Product |
United States |
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